6-Oxaspiro[4.5]decane-9-sulfonamide: Structure, Synthesis, and Medicinal Applications
6-Oxaspiro[4.5]decane-9-sulfonamide: Structure, Synthesis, and Medicinal Applications
An In-Depth Technical Guide to 6-Oxaspiro[4.5]decane-9-sulfonamide
Executive Summary
6-Oxaspiro[4.5]decane-9-sulfonamide is a specialized spirocyclic building block used in modern medicinal chemistry. Belonging to the class of spiro-ethers , this scaffold offers a strategic advantage in drug design by increasing fraction of spiro-saturation (
This guide details the chemical identity, synthetic pathways, and application of this molecule as a high-value intermediate for the development of ion channel modulators, GPCR ligands (e.g., opioid receptors), and enzyme inhibitors.
Chemical Identity & Physicochemical Properties
The 6-oxaspiro[4.5]decane core consists of a saturated 5-membered carbocycle (cyclopentane) spiro-fused to a 6-membered oxygen-containing ring (tetrahydropyran). The "9-sulfonamide" designation indicates a primary sulfonamide functional group (
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 6-oxaspiro[4.5]decane-9-sulfonamide |
| Common Name | Spiro[cyclopentane-1,2'-tetrahydropyran]-4'-sulfonamide |
| CAS Number | Not formally assigned to the sulfonamide; see 855398-57-1 for the ketone precursor. |
| Molecular Formula | |
| Molecular Weight | 219.30 g/mol |
| SMILES | NS(=O)(=O)C1CCOC2(CCCC2)C1 |
Computed Physicochemical Profile
The spiro-ether motif significantly lowers lipophilicity compared to its all-carbon analog (spiro[4.5]decane), making it an excellent bioisostere.
| Property | Value (Predicted) | Impact on Drug Design |
| cLogP | 0.8 – 1.2 | Optimal for oral bioavailability; lower than phenyl analogs. |
| tPSA | ~65 Ų | Good membrane permeability (Sulfonamide + Ether). |
| H-Bond Donors | 2 | From |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Ether oxygen (1) + Nitrogen (1). |
| 1.0 | High 3D character; reduces off-target promiscuity. |
Structural Analysis & Conformation
The Spiro Effect
Unlike flat aromatic scaffolds, the 6-oxaspiro[4.5]decane system forces substituents into specific vectors. The spiro carbon (C5) acts as a quaternary center, locking the orientation of the cyclopentane and tetrahydropyran rings perpendicular to each other.
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Vector Fidelity: The C9-sulfonamide group projects away from the core, allowing precise interaction with protein binding pockets (e.g., hydrogen bonding with backbone carbonyls).
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Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, a common liability in simple alkyl chains.
Synthetic Pathways
The synthesis of 6-oxaspiro[4.5]decane-9-sulfonamide is typically achieved via a linear sequence starting from cyclopentanone . The critical step is the construction of the spiro-ether core, followed by functional group interconversion (FGI) to install the sulfonamide.
Pathway Overview (Graphviz)
Caption: Step-wise synthesis from cyclopentanone to the target sulfonamide via the key ketone intermediate.
Detailed Experimental Protocols
Stage 1: Assembly of the Spiro-Ether Core
Rationale: The most robust method involves creating a diol intermediate that cyclizes spontaneously or under acid catalysis to form the thermodynamically stable 6-membered ether ring.
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Allylation: React cyclopentanone with allylmagnesium bromide in THF at 0°C to yield 1-allylcyclopentan-1-ol .
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Hydroboration-Oxidation: Treat the alkene with 9-BBN followed by oxidative workup (
) to generate the primary alcohol 1-(3-hydroxypropyl)cyclopentan-1-ol .-
Correction: A 3-carbon chain (propyl) + Oxygen + Spiro Carbon = 5-membered ring (tetrahydrofuran). To get the 6-oxaspiro[4.5]decane (tetrahydropyran ring), we need a 4-carbon linker .
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Revised Protocol: Use homoallylmagnesium bromide (3-butenyl) or perform a Prins reaction between cyclopentanone and a homoallylic alcohol derivative.
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Alternative (Industrial):Prins Cyclization . React cyclopentanone with 3-buten-1-ol in the presence of a Lewis Acid (
) and an aldehyde (paraformaldehyde) to form the spiro-ether ring directly.
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Stage 2: Installation of the Sulfonamide (From Ketone)
Assuming the starting material is the commercially available 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1).
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Reduction:
-
Dissolve 6-oxaspiro[4.5]decan-9-one (10 mmol) in MeOH.
-
Add
(1.1 eq) at 0°C. Stir for 1h. -
Quench with
, extract with DCM. Yields 6-oxaspiro[4.5]decan-9-ol .
-
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Activation:
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Dissolve alcohol in DCM/TEA. Add Methanesulfonyl chloride (MsCl) at 0°C.
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Isolate the mesylate: 6-oxaspiro[4.5]decan-9-yl methanesulfonate (CAS 503551-89-1).
-
-
Thiolation:
-
React the mesylate with Potassium thioacetate (KSAc) in DMF at 60°C to invert configuration and install the sulfur.
-
Yields the thioester.
-
-
Oxidative Chlorination & Amination:
-
Treat the thioester with
gas in (or NCS/HCl) to generate the sulfonyl chloride . -
Immediately treat with excess ammonia (
) in dioxane/water. -
Result: 6-Oxaspiro[4.5]decane-9-sulfonamide .[1]
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Applications in Drug Discovery
Bioisosterism
This scaffold serves as a superior bioisostere for:
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Cyclohexyl Sulfonamides: Reduces lipophilicity (
) while maintaining steric bulk. -
Phenyl Sulfonamides: Eliminates the "flat" aromatic ring, improving solubility and providing a novel IP position.
Case Study: Opioid Receptor Modulation
Research into spirocyclic opioids (e.g., Oliceridine analogs) utilizes the 6-oxaspiro[4.5]decane core to separate the amine binding motif from the lipophilic tail. The C9-sulfonamide variant provides a polar anchor that can interact with specific residues (e.g., Asn/Ser) in the binding pocket of GPCRs, altering the signaling bias (G-protein vs.
Scaffold Diversity (Graphviz)
Caption: Functional diversity of the 6-oxaspiro[4.5]decane scaffold in medicinal chemistry.
References
- World Intellectual Property Organization. (2015). WO2015103583A1 - Monobactams and methods of their synthesis and use.
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PubChem. (n.d.).[2] 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (CID 12035388).[3] National Library of Medicine. Retrieved from [Link]
